molecular formula C11H12O2 B1200426 7-Methoxy-2-tetralone CAS No. 4133-34-0

7-Methoxy-2-tetralone

Cat. No. B1200426
CAS RN: 4133-34-0
M. Wt: 176.21 g/mol
InChI Key: XEAPZXNZOJGVCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

7-Methoxy-2-tetralone has been synthesized through various methods. Ghatak et al. (2003) achieved the synthesis of methoxy and hydroxy containing tetralones, including 7-methoxy regioisomers, using a directed metallation procedure followed by regioselective methylene oxidation, highlighting the compound's accessibility as a building block for further chemical transformations (Ghatak et al., 2003). Additionally, Packer and Whitehurst (1978) demonstrated a stereospecific conversion of 6-methoxy-1-tetralone into 7-methoxy derivatives, underscoring the synthetic versatility and the potential for creating complex structures from simple beginnings (Packer & Whitehurst, 1978).

Molecular Structure Analysis

The molecular structure of 7-methoxy-2-tetralone has been explored through various synthetic and analytical techniques. Yu et al. (2005) synthesized a compound by reacting 7-methoxy-2-tetralone with 3,4-methylenedioxybenzylidenemalononitrile, where X-ray analysis revealed the pyran ring and the fused six-membered ring adopt boat and screw-boat forms, respectively, showcasing the structural diversity attainable from 7-methoxy-2-tetralone (Yu et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of 7-methoxy-2-tetralone has been utilized in various chemical reactions to produce a wide array of compounds. For example, its reaction with bromination, reduction, and protection steps has been detailed by Poon and Banerjee (2009), illustrating its utility in complex synthetic pathways (Poon & Banerjee, 2009).

Physical Properties Analysis

The determination of 7-methoxy-1-tetralone by high-performance liquid chromatography has been established, providing a method for analyzing its physical properties and related substances with high accuracy and reproducibility (Jian-yun, 2011).

Scientific Research Applications

  • Anti-Cancer Potential : 7-Methoxy-1-tetralone has been studied for its anti-proliferative and anti-migratory effects in hepatocellular carcinoma cells. This compound showed significant suppression of cell proliferation and migration, and induced apoptosis in HepG2 cells. It regulated proteins associated with cancer progression, indicating its potential as an anti-tumor agent (Wen et al., 2020).

  • Synthesis of Derivatives : Research has been conducted on the efficient synthesis of various derivatives of 7-methoxy-2-tetralone, which are valuable for further chemical transformations and potential applications in synthesizing biologically active compounds (Poon et al., 2009).

  • Intermediate for Bioactive Molecules : The synthesis of methoxy and hydroxy containing tetralones, including 7-methoxy-2-tetralone, has been achieved, offering a general route for preparing oxygenated tetralone analogs. These analogs are useful as building blocks for molecules of biological interest (Ghatak et al., 2003).

  • Natural Product Synthesis : 7-Methoxy-α-tetralone has been used in the synthesis of natural products like diterpenes, sesquiterpenes, and other compounds. It serves as a suitable starting material due to its reactive nature and structural versatility (Poon et al., 2008).

  • Analytical Chemistry : High-performance liquid chromatography methods have been established for determining 7-methoxy-1-tetralone and its related substances, highlighting its significance in analytical studies (Yang Jian-yun, 2011).

properties

IUPAC Name

7-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAPZXNZOJGVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=O)C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194296
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-tetralone

CAS RN

4133-34-0
Record name 7-Methoxy-2-tetralone
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Record name 7-Methoxy-2-tetralone
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Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 7-METHOXY-2-TETRALONE
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Synthesis routes and methods I

Procedure details

2,7-dimethoxynaphthalene of formula XXV, ##STR36## is subjected to the action of sodium metal, in the heated state and in the presence of an anhydrous alcohol, to form 7-methoxy-1,2,3,4-tetrahydro-2-naphthalenone of formula XXVI, ##STR37## which is then reacted in the heated state in an alcoholic solvent with a hydroxylamine salt to form 7-methoxy-1,2,-3,4-tetrahydro-2-naphthalenone oxime of formula XXVII, ##STR38## which is then subjected to a catalytic hydrogenation, in solution in an alcohol, in the presence of Raney nickel and ammonia, to form 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene of formula XXVIII, ##STR39## which is condensed with acetic anhydride in acetic acid medium to form 2-acetamido-7-methoxy-1,2,3,4-tetrahydronaphthalene of formula XXIX, ##STR40## which is subjected to the action of boron tribromide, at room temperature in a halogenated organic solvent, to form 2-acetamido-7-hydroxy-1,2,3,4-tetrahydronaphthalene of formula XXX, ##STR41## which is then reacted with chloroacetonitrile, in the presence of boron trichloride and aluminum chloride, to form 2-acetamido-6-(2-chloro-1-oxoethyl)-7-hydroxy-1,2,3,4-tetrahydronaphthalene of formula XXXI, ##STR42## which is subjected to the action of triethylamine, in the heated state in a halogenated organic solvent, to form 7-acetamido-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-3-one of formula XXXII, ##STR43## which is then either
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Synthesis routes and methods II

Procedure details

The recombinant E. coli obtained in Example 2 was inoculated into 5 mL of a 2× YT medium containing 200 μg/mL of ampicillin and cultured with shaking at 30° C. for 28 hours. To 500 μL of the resulting culture liquid was added 500 μL of a 0.2 M potassium phosphate buffer (pH 7.5) containing 1 mM pyridoxal phosphate, and the mixture was sonicated so that a cell-free extract was obtained. Subsequently, 100 μL of the cell-free extract was added to 305 μL of a substrate solution having the composition shown below. After the mixture was allowed to react at 30° C. for 1 hour, 50 μL of 6 N hydrochloric acid was added to stop the reaction. The optical purity of the produced (S)-7-methoxy-2-aminotetralin was measured using HPLC under the conditions shown below. As a result, the modified enzymes shown in Table 2 had stereoselectivity higher than that of the wild-type.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
EV Cabrera, AC Gil, JG Ortega, L Bedoya… - Organic Preparations …, 2014 - Taylor & Francis
… Citation 2 In conclusion, a concise approach to 6-isopropyl-7-methoxy-1-tetralone (2) and 6-isopropyl-7-methoxy-2-tetralone (4) has been developed in very high overall yields of 85% (…
Number of citations: 4 www.tandfonline.com
Y Wen, X Cai, S Chen, W Fu, D Chai, H Zhang… - Frontiers in …, 2020 - frontiersin.org
This study aimed to determine the anti-proliferative and anti-migratory effects of 7-methoxy-1-tetralone (MT) in hepatocellular carcinoma (HCC) cells. MTT assay assessed HCC cell …
Number of citations: 10 www.frontiersin.org
A Świzdor, T Kolek - Biocatalysis and Biotransformation, 2009 - Taylor & Francis
… Citation1995), 7-methoxy-2-tetralone and 7,8-dimethoxy-2-tetralone (Yadav et al. Citation2007), and the Trichosporon capitatum-mediated transformation of 6-bromo-2-tetralone (Reddy …
Number of citations: 10 www.tandfonline.com
R Li, Z Liu, L Chen, J Pan… - Beilstein Journal of Organic …, 2018 - beilstein-journals.org
… ,5]: alkylation of 1-methyl-7-methoxy-2-tetralone (2) with 1,5-dibromopentane gave the designed (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone (3a) and an equal amount of …
Number of citations: 5 www.beilstein-journals.org
WJ RANUS JR - 1974 - search.proquest.com
… The starting material for both of the successful methods was 7-methoxy-2-tetralone. The key … The alkylation of 7-methoxy-2-tetralone use cyclohexylamine to form the enamine followed …
Number of citations: 3 search.proquest.com
MC Carreno, M González-López… - The Journal of …, 2006 - ACS Publications
… 3−7 h), the reaction was cooled to room temperature, and a solution of commercially available 7-methoxy-2-tetralone (3; 752 mg, 4.3 mmol) in dry ethyl ether (20 mL) was added. The …
Number of citations: 24 pubs.acs.org
AC Arruda, VEF Heinzen, RA Yunes - Journal of Chromatography A, 1993 - Elsevier
A study was undertaken to test the ability of several molecular connectivity indices to predict the retention indices (I) of tetralones, coumarins and structurally related compounds …
Number of citations: 17 www.sciencedirect.com
MD Soffer, JC Cavagnol… - Journal of the American …, 1949 - ACS Publications
… 7-Methoxy-2-tetralone may serve in the syntheses of substances similarly substitutedin the 3 position; and is of particular interest in view of the recent report that 3-hydroxymorphinane …
Number of citations: 17 pubs.acs.org
GB Diamond, MD Soffer - Journal of the American Chemical …, 1952 - ACS Publications
… Tetralone, 7-methoxy-2tetralone and 7,8-dimethoxy-2-tetralone have been obtained previously from the corresponding 2naphthyl ethers in yields of 52-56%,2,3 55%6 and 31%,3 …
Number of citations: 20 pubs.acs.org
N Ito, S Kawano, J Hasegawa… - Bioscience …, 2011 - academic.oup.com
… To synthesize it, enzymatic enantioselective transamination of the corresponding carbonyl compound, 7-methoxy-2tetralone (SMT), is one of the most effective strategies. …
Number of citations: 24 academic.oup.com

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